5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine
Description
Properties
IUPAC Name |
5-fluoro-3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FIN3/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHZLCIVUEWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221826 | |
| Record name | 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426309-26-3 | |
| Record name | 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426309-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolo[3,4-B]pyridine core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of substituted pyrazolopyridine derivatives.
Oxidation: Formation of pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Scientific Research Applications
Synthesis Overview
The compound can be synthesized through a multi-step process that begins with 2-chloro-5-fluoronicotinic acid. The synthesis involves several key steps:
- Reduction to form 2-chloro-3-hydroxymethyl-5-fluoropyridine.
- Oxidation to yield 2-chloro-3-formyl-5-fluoropyridine.
- Ring Closure using hydrazine hydrate to produce 5-fluoro-1H-pyrazolo[3,4-B]pyridine.
- Iodination to obtain the final product, 5-fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine.
This method emphasizes safety and efficiency, avoiding strong corrosive reagents and achieving high yields suitable for industrial production .
Biological Activities
This compound has demonstrated significant biological activities that make it a candidate for various pharmaceutical applications:
Anticancer Activity
Research indicates that pyrazolo[3,4-B]pyridine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The compound's structural features allow it to interact effectively with enzyme targets, potentially leading to the development of new cancer therapies.
Anti-inflammatory Properties
Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
Neurological Applications
Preliminary research suggests potential neuroprotective effects, indicating that it may be beneficial in treating neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurology.
Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives are structurally diverse, with variations in substituent type, position, and functionalization. Below is a detailed comparison of 5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine with key analogs:
Substituent Effects on Physicochemical Properties
Key Insights :
- Fluorine at position 5 enhances metabolic stability and bioavailability via reduced oxidative metabolism .
Biological Activity
5-Fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-B]pyridine (CAS No. 1350653-23-4) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 263.01 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is critical for its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃FIN₃ |
| Molecular Weight | 263.01 g/mol |
| CAS Number | 1350653-23-4 |
| PubChem ID | 66614055 |
Inhibition of DYRK1A
Anti-inflammatory and Antioxidant Properties
Cytotoxicity and Antiproliferative Effects
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa and HCT116. It exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cellular proliferation . The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo[3,4-b]pyridine scaffold can enhance its potency against specific targets.
Case Study 1: DYRK1A Inhibition
Case Study 2: Anti-inflammatory Activity
Q & A
Basic: What are the established synthetic routes for 5-fluoro-3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine?
Methodological Answer:
The synthesis typically involves multi-step halogenation and cyclization reactions. A common approach starts with a pyrazole precursor functionalized with methyl and fluorine groups. Iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under reflux (60–80°C). For example, in related pyrazolo[3,4-b]pyridine derivatives, iodination yields depend on solvent polarity and reaction time optimization . The methyl group at the 6-position is introduced via nucleophilic substitution or via pre-functionalized starting materials like 6-methylpyrazolo precursors. Fluorination at the 5-position often employs fluorobenzoyl chloride or HF-pyridine complexes in anhydrous conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
